molecular formula C25H20FN3O2S B2759619 (7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892416-41-0

(7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No. B2759619
CAS RN: 892416-41-0
M. Wt: 445.51
InChI Key: VSUOPTJYQVPVIO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a fluorophenyl group, a methylsulfanyl group, and a triazatricyclo group among others. The exact 3D structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants present. Given the various functional groups in the molecule, it could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals.

Scientific Research Applications

Catalyst- and Solvent-Free Synthesis

The research by Moreno-Fuquen et al. (2019) details an efficient regioselective synthesis method for a heterocyclic amide derived from the acylation of 3-amino-5-methylsulfanyl-1H-1,2,4-triazole with 2-fluorobenzoyl chloride. This method involves a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, emphasizing the strategic use of intermediate compounds for the synthesis of complex molecules (Moreno-Fuquen et al., 2019).

Antitumor Activity

Stevens et al. (1984) explored the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, highlighting its broad-spectrum antitumor activity. This research underscores the potential therapeutic applications of complex heterocyclic compounds in cancer treatment (Stevens et al., 1984).

Chemo-, Regio-, and Stereoselectivity

Vasin et al. (2010) discussed the acid-catalyzed hydromethoxylation of tricyclo[4.1.0.02,7]hept-1-yl and 7-methyltricyclo[4.1.0.02,7]hept-1-yl phenyl sulfones, focusing on the observed chemo-, regio-, and stereoselectivity. Such studies provide valuable insights into the synthesis of cyclic compounds with specific configurations, which could be relevant for the development of materials or drugs with precise molecular orientation (Vasin et al., 2010).

Fluorination Reactions

Janzen and Marat (1988) detailed the fluorination of alcohols using sulfur tetrafluoride, presenting a method for the preparation of (2-fluoromethyl) furan and 2-fluoro-1-phenylethane. This research highlights the importance of fluorination reactions in modifying the properties of organic compounds for various applications, including pharmaceuticals and agrochemicals (Janzen & Marat, 1988).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific biological or chemical context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not known from the available information. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

[7-[(2-fluorophenyl)methylsulfanyl]-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O2S/c1-15-22-19(18(13-30)12-27-15)11-20-24(31-22)28-23(16-7-3-2-4-8-16)29-25(20)32-14-17-9-5-6-10-21(17)26/h2-10,12,30H,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUOPTJYQVPVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC5=CC=CC=C5F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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